molecular formula C14H7F3N2O2S B1426012 3-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzonitrile CAS No. 1357147-52-4

3-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzonitrile

Cat. No. B1426012
M. Wt: 324.28 g/mol
InChI Key: RBVOYLWVOIUTTD-UHFFFAOYSA-N
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Description

3-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzonitrile is a chemical compound with the CAS Number: 1357147-52-4 . It has a molecular weight of 324.28 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for 3-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzonitrile is 1S/C14H7F3N2O2S/c15-14(16,17)10-2-1-3-11(7-10)22-13-5-4-9(8-18)6-12(13)19(20)21/h1-7H .


Physical And Chemical Properties Analysis

The compound is solid in physical form . Its molecular weight is 324.28 .

Scientific Research Applications

  • Photolysis Mechanisms : A study by Holm et al. (1976) investigated the mechanism of photolysis of related benzonitrile compounds, which can shed light on the behavior of 3-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzonitrile under similar conditions. They found that photolysis in the presence of oxygen leads to specific transformation products, offering insights into the reactivity of such compounds under light exposure (Holm, Harrit, & Toubro, 1976).

  • Crystal Structure Analysis : Lynch and Mcclenaghan (2003) conducted a crystal structure analysis of chemical isomers related to 3-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzonitrile. Such studies are crucial for understanding the molecular structure and potential applications in material science or drug design (Lynch & Mcclenaghan, 2003).

  • Environmental Impact and Transformation : Research by Nödler et al. (2012) on the transformation products of sulfamethoxazole under denitrifying conditions highlighted the environmental impact and transformation behavior of benzonitrile derivatives. This is relevant for understanding how compounds like 3-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzonitrile might behave in natural environments (Nödler, Licha, Barbieri, & Pérez, 2012).

  • Spectroelectrochemical Properties : A study by Aktaş Kamiloğlu et al. (2018) on the synthesis and investigation of the spectroelectrochemical properties of compounds similar to 3-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzonitrile provides valuable information on their electrochemical behavior. This is crucial for potential applications in electronics and sensor technologies (Aktaş Kamiloğlu, Akyüz, Koca, & Acar, 2018).

  • Synthesis Methods : Research on synthesis methods, as discussed by Iakobson, Pošta, and Beier (2013), provides insights into the chemical pathways and reactions involved in producing compounds like 3-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzonitrile. Such information is vital for both academic research and industrial applications (Iakobson, Pošta, & Beier, 2013).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 . The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

3-nitro-4-[3-(trifluoromethyl)phenyl]sulfanylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F3N2O2S/c15-14(16,17)10-2-1-3-11(7-10)22-13-5-4-9(8-18)6-12(13)19(20)21/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVOYLWVOIUTTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SC2=C(C=C(C=C2)C#N)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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